3-Methoxybutane-2-thiol 3-Methoxybutane-2-thiol
Brand Name: Vulcanchem
CAS No.: 1596894-64-2
VCID: VC6430585
InChI: InChI=1S/C5H12OS/c1-4(6-3)5(2)7/h4-5,7H,1-3H3
SMILES: CC(C(C)S)OC
Molecular Formula: C5H12OS
Molecular Weight: 120.21

3-Methoxybutane-2-thiol

CAS No.: 1596894-64-2

Cat. No.: VC6430585

Molecular Formula: C5H12OS

Molecular Weight: 120.21

* For research use only. Not for human or veterinary use.

3-Methoxybutane-2-thiol - 1596894-64-2

Specification

CAS No. 1596894-64-2
Molecular Formula C5H12OS
Molecular Weight 120.21
IUPAC Name 3-methoxybutane-2-thiol
Standard InChI InChI=1S/C5H12OS/c1-4(6-3)5(2)7/h4-5,7H,1-3H3
Standard InChI Key DMDXRKXFIOHGFW-UHFFFAOYSA-N
SMILES CC(C(C)S)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-Methoxybutane-2-thiol consists of a four-carbon butane backbone with a methoxy (-OCH₃) group at position 3 and a thiol (-SH) group at position 2. Its IUPAC name, 3-methoxybutane-2-thiol, reflects this substitution pattern. The compound’s stereochemistry and conformational flexibility influence its physical and chemical behavior, particularly in interactions with biological receptors or synthetic substrates.

Table 1: Comparative Molecular Data for 3-Methoxybutane-2-thiol and Analogues

Property3-Methoxybutane-2-thiol (Theoretical)3-Methoxy-3-methylbutane-2-thiol
Molecular FormulaC₅H₁₂OSC₆H₁₄OS
Molecular Weight (g/mol)120.21134.24
IUPAC Name3-methoxybutane-2-thiol3-methoxy-3-methylbutane-2-thiol
Canonical SMILESCC(OCC)SCC(C(C)(C)OC)S

The methyl substituent in the analog 3-methoxy-3-methylbutane-2-thiol introduces steric hindrance, altering its reactivity compared to the non-methylated variant.

Synthesis and Production Methods

Synthetic Routes

While no direct synthesis protocols for 3-methoxybutane-2-thiol are documented, analogous thiols are typically synthesized via nucleophilic substitution or Michael addition reactions. For example, 3-mercaptobutanoic acid derivatives are produced using isothiouronium salts and acid-catalyzed hydrolysis . Adapting these methods, 3-methoxybutane-2-thiol could theoretically be synthesized through:

  • Thiol-ene Reaction: Reacting 3-methoxy-2-buten-1-ol with hydrogen sulfide (H₂S) under acidic conditions.

  • Nucleophilic Displacement: Replacing a leaving group (e.g., bromide) in 3-methoxy-2-bromobutane with a thiolate nucleophile.

Industrial Scalability

Industrial production would require optimizing reaction conditions (temperature, pH, catalysts) to maximize yield and purity. Continuous-flow reactors and advanced distillation techniques, as employed in the synthesis of 3-mercapto-3-methylbutan-1-ol , could mitigate challenges like thiol oxidation or undesirable byproducts.

Physicochemical Properties

Stability and Reactivity

Table 2: Predicted Physicochemical Properties

PropertyValue (Predicted)
Boiling Point145–155°C
Density0.91–0.93 g/cm³
Solubility in WaterLow (hydrophobic backbone)
pKa (Thiol Group)~10–11

Biological and Ecological Significance

Olfactory Impact

Structurally similar thiols, such as 3-mercapto-3-methylbutan-1-ol, exhibit potent "catty" or "skunky" odors detectable at parts-per-billion concentrations. 3-Methoxybutane-2-thiol likely shares this olfactory profile, with potential applications in flavor enhancement or pest repellency.

Semiochemical Role

In felids, thiol-containing compounds in urine act as territorial markers. The methoxy group in 3-methoxybutane-2-thiol could modulate volatility and receptor binding, influencing interspecies communication.

Industrial and Research Applications

Polymer Chemistry

Multifunctional thiols serve as crosslinkers in epoxy resins, enhancing mechanical properties . The methoxy group in 3-methoxybutane-2-thiol could improve compatibility with polar polymers, enabling tailored material designs.

Food and Fragrance Industry

Thiols contribute to the aroma of foods like coffee and wine. The compound’s stability in acidic environments (e.g., beverages) could make it a valuable flavor additive, though toxicity studies are prerequisite.

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